(R)-VX-984 - 2448475-19-0

(R)-VX-984

Catalog Number: EVT-2672202
CAS Number: 2448475-19-0
Molecular Formula: C23H23N7O
Molecular Weight: 415.497
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-VX-984 is classified as a small molecule drug and is part of a broader category of DNA-PK inhibitors. These inhibitors are designed to disrupt DNA repair processes, making them valuable in combination therapies for various cancers. The compound has been studied extensively in preclinical models to assess its pharmacological properties and therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-VX-984 has been explored through various methodologies, focusing on optimizing yield and purity. Key synthetic routes typically involve:

  1. Initial Formation: The synthesis often begins with the formation of key intermediates through standard organic reactions such as amide coupling or alkylation.
  2. Deuteration: Given its classification as a deuterated compound, special attention is paid to incorporating deuterium into the molecular structure, which can enhance metabolic stability and alter pharmacokinetic properties.
  3. Purification: Final products are usually purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

Recent methodologies have emphasized the use of deuterated solvents to improve deuterium incorporation efficiency, which is crucial for achieving desired isotopic fidelity in the final product .

Molecular Structure Analysis

Structure and Data

(R)-VX-984 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific stereochemistry at the chiral center is crucial for its interaction with DNA-dependent protein kinase. The molecular formula is typically represented as C₁₄H₁₉D₂N₃O₂, where deuterium substitution enhances certain properties compared to its hydrogen counterpart.

Key structural features include:

  • Chiral Center: Essential for biological activity.
  • Functional Groups: Amine and carbonyl groups that facilitate interaction with target proteins.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of (R)-VX-984 primarily involves interactions with biological macromolecules rather than traditional organic reactions. Key reaction types include:

  1. Enzyme Inhibition: The primary reaction mechanism involves binding to DNA-dependent protein kinase, inhibiting its activity.
  2. Metabolic Stability: The presence of deuterium affects the rate at which metabolic enzymes process the compound, potentially leading to prolonged action within biological systems .

Studies have shown that modifications to the structure can significantly influence both the potency and selectivity of (R)-VX-984 against its target .

Mechanism of Action

Process and Data

The mechanism of action for (R)-VX-984 centers on its ability to inhibit DNA-dependent protein kinase activity. This inhibition leads to impaired DNA repair processes, particularly after DNA damage caused by radiation or certain chemotherapeutic agents.

  1. Binding Affinity: The compound binds competitively to the ATP-binding site of DNA-dependent protein kinase.
  2. Inhibition Effects: This binding prevents phosphorylation events necessary for the activation of repair pathways, ultimately leading to increased cell death in cancerous tissues .

Experimental data indicate that (R)-VX-984 can enhance the cytotoxic effects of ionizing radiation by sensitizing cancer cells that rely heavily on DNA repair mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-VX-984 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 265 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Deuteration generally enhances stability against metabolic degradation compared to non-deuterated counterparts.

These properties are critical for drug formulation and administration in clinical settings.

Applications

Scientific Uses

(R)-VX-984 has several applications within scientific research and clinical settings:

  1. Cancer Therapy: As a DNA-PK inhibitor, it is being investigated for use in combination therapies aimed at enhancing the effectiveness of existing cancer treatments.
  2. Research Tool: It serves as a valuable tool for studying DNA repair mechanisms in various cellular contexts, providing insights into cancer biology and potential therapeutic strategies .
  3. Drug Development: Its unique properties make it a candidate for further development within the realm of targeted cancer therapeutics.
Mechanisms of Action and Target Specificity

Selective Inhibition of DNA-dependent protein kinase Catalytic Subunit (DNA-dependent protein kinase catalytic subunit)

(R)-VX-984 is a potent and selective small-molecule inhibitor targeting the DNA-dependent protein kinase catalytic subunit, a critical component of the non-homologous end joining pathway. This compound exhibits high specificity for DNA-dependent protein kinase catalytic subunit over other phosphatidylinositol 3-kinase-related kinase family members, including Ataxia-telangiectasia mutated and Ataxia-telangiectasia and Rad3-related kinase. Biochemical analyses demonstrate that (R)-VX-984 competitively binds to the adenosine triphosphate-binding pocket of DNA-dependent protein kinase catalytic subunit, effectively suppressing its kinase activity. This inhibition is evidenced by reduced autophosphorylation at key residues (Ser2056 and Thr2609) following radiation-induced DNA damage, which are essential for DNA-dependent protein kinase activation and subsequent repair complex assembly [1] [4].

The selectivity profile of (R)-VX-984 was validated through comprehensive kinase screening assays, which revealed minimal off-target effects against a panel of 300 human kinases. This specificity is further corroborated by the compound's inability to inhibit radiation-induced phosphorylation of Ataxia-telangiectasia mutated and Ataxia-telangiectamia and Rad3-related kinase substrates (Chk1 Ser317 and KAP1) in normal human fibroblasts. However, robust inhibition of DNA-dependent protein kinase-mediated phosphorylation events was observed in transformed cell lines under identical conditions [1] [6]. The compound achieves half-maximal inhibitory concentration values in the low nanomolar range (50-250 nM) across various cellular models, confirming its potency against DNA-dependent protein kinase catalytic subunit [4].

Table 1: Biochemical and Cellular Inhibition Parameters of (R)-VX-984

ParameterValueExperimental System
DNA-dependent protein kinase catalytic subunit IC₅₀50-100 nMCell-free kinase assay
Ataxia-telangiectasia mutated IC₅₀>10,000 nMCell-free kinase assay
Ataxia-telangiectamia and Rad3-related kinase IC₅₀>10,000 nMCell-free kinase assay
Inhibition of Ser2056 phosphorylation>80% at 250 nMU251 glioblastoma cells
Inhibition of Thr2609 phosphorylation>75% at 250 nMU251 glioblastoma cells
Plasma protein binding>95%Mouse pharmacokinetic study

Disruption of Non-Homologous End Joining Pathway Dynamics

(R)-VX-984 profoundly disrupts non-homologous end joining functionality by interfering with the catalytic activity of DNA-dependent protein kinase catalytic subunit. Non-homologous end joining represents the predominant double-strand break repair pathway in mammalian cells, operating throughout the cell cycle. The compound's efficacy in compromising non-homologous end joining was quantitatively demonstrated using a physiological class switch recombination assay in primary murine B lymphocytes. This assay measures immunoglobulin isotype switching, a natural process entirely dependent on functional non-homologous end joining. Treatment with (R)-VX-984 induced a dose-dependent reduction in class switch recombination efficiency, with 500 nM compound decreasing immunoglobulin G1-positive cells by approximately 50% compared to untreated controls [1].

Mechanistically, (R)-VX-984 prevents the proper recruitment and activation of downstream non-homologous end joining factors, including X-ray repair cross-complementing protein 4 and DNA ligase 4. This disruption manifests as persistent double-strand breaks following radiation exposure, as visualized through γ-H2AX foci quantification. In T98G glioma cells, radiation-induced γ-H2AX foci resolution was severely impaired by (R)-VX-984 treatment, with foci counts remaining near maximum levels at 120 minutes post-irradiation (50.31 foci/cell with combination treatment versus 24.75 foci/cell with radiation alone) [1] [6]. Neutral comet assays further confirmed this repair deficiency, showing significantly elevated tail moments in (R)-VX-984-treated glioblastoma cells at 24 hours post-irradiation compared to irradiated controls [6].

The functional consequence of non-homologous end joining disruption is evident in clonogenic survival assays, where (R)-VX-984 pretreatment substantially enhanced the radiosensitivity of glioblastoma cell lines. The dose enhancement ratio at 10% survival for U251 cells reached 1.8 when combined with 250 nM (R)-VX-984, indicating significant radiosensitization potential. Similar enhancement was observed in glioblastoma stem-like cells (NSC11 line), demonstrating activity against treatment-resistant cellular populations [6].

Modulation of Homologous Recombination and Alternative End-Joining Repair Mechanisms

Inhibition of canonical non-homologous end joining by (R)-VX-984 triggers compensatory engagement of alternative double-strand break repair pathways, particularly homologous recombination and mutagenic alternative end-joining. This shift was systematically quantified using the U2OS EJ-DR reporter cell line, which enables simultaneous measurement of homologous recombination and mutagenic alternative end-joining activities through differential fluorescent protein expression. Following CRISPR/Cas9-induced double-strand breaks, (R)-VX-984 treatment (500 nM) increased homologous recombination frequency by 2.8-fold and mutagenic alternative end-joining by 3.2-fold compared to untreated controls [1].

The observed homologous recombination upregulation likely results from increased DNA end resection—a process initiating homologous recombination—when non-homologous end joining is compromised. Western blot analyses confirmed elevated recruitment of homologous recombination factors (including breast cancer type 1 susceptibility protein and partner and localizer of breast cancer type 2 susceptibility protein) to damage sites following (R)-VX-984 treatment. However, this compensatory homologous recombination activation appears insufficient to fully rescue the repair deficit, as evidenced by persistent genomic instability and chromosomal aberrations in inhibitor-treated cells [1] [6].

Mutagenic alternative end-joining elevation represents a particularly consequential effect of (R)-VX-984, as this error-prone pathway frequently generates deleterious genomic rearrangements through microhomology-mediated repair. DNA polymerase theta-mediated end joining activity increased approximately threefold in (R)-VX-984-treated cells, contributing to increased mutation burden at repair junctions. This shift toward mutagenic repair mechanisms may have important implications for long-term genomic stability in surviving cell populations, potentially promoting acquired therapeutic resistance or malignant progression [1] [5].

Differential Effects on Transformed versus Non-Transformed Cellular Models

A therapeutically significant characteristic of (R)-VX-984 is its preferential impairment of double-strand break repair in transformed cells relative to non-transformed counterparts. Comparative γ-H2AX foci resolution analyses revealed substantially greater repair inhibition in T98G glioma cells than in normal human astrocytes. While irradiated normal astrocytes treated with (R)-VX-984 retained significant double-strand break repair capacity (resolving 20.22 to 15.77 foci/cell from 30-120 minutes), T98G cells exhibited near-complete repair arrest (41.51 to 50.31 foci/cell over the same period) [1].

Table 2: Differential Double-Strand Break Repair Kinetics in Cellular Models

Cell TypeTreatmentγ-H2AX Foci/Nucleus (0.5 Gy)
30 min60 min120 min
Normal human astrocytesRadiation alone19.8513.76*11.12*
Normal human astrocytesRadiation + (R)-VX-98420.2216.95*15.77
T98G glioma cellsRadiation alone41.3831.79*24.75*
T98G glioma cellsRadiation + (R)-VX-98441.5146.650.31
*p<0.01 versus previous timepoint

Mechanistically, this differential susceptibility correlates with impaired DNA-dependent protein kinase catalytic subunit signaling specifically in transformed cells. Western blot analyses demonstrated that (R)-VX-984 substantially reduced radiation-induced DNA-dependent protein kinase catalytic subunit autophosphorylation and RPA-Ser4/Ser8 phosphorylation (a DNA-dependent protein kinase substrate) in U2OS osteosarcoma cells but not in untransformed GM00637 fibroblasts [1] [2]. This phenomenon may reflect the heightened reliance of malignant cells on DNA-dependent protein kinase-mediated repair due to their elevated replication stress and baseline genomic instability.

The blood-brain barrier permeability of (R)-VX-984 further enhances its therapeutic utility for central nervous system malignancies. In orthotopic glioblastoma xenograft models, orally administered (R)-VX-984 effectively inhibited radiation-induced DNA-dependent protein kinase catalytic subunit phosphorylation in intracranial tumors, confirming adequate tumor penetration [4] [6]. This biodistribution characteristic, combined with the selective radiosensitization of transformed cells, positions (R)-VX-984 as a promising candidate for targeted radiosensitization in glioblastoma and other intracranial malignancies without proportionally increasing normal brain toxicity. The preferential effect was substantiated by survival studies where (R)-VX-984 combined with radiotherapy significantly extended survival in tumor-bearing mice (median survival 48 days versus 35 days for radiation alone; p<0.01) without augmenting acute radiation toxicity in non-tumor bearing animals [6].

Properties

CAS Number

2448475-19-0

Product Name

(R)-VX-984

IUPAC Name

8-[(2R)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide

Molecular Formula

C23H23N7O

Molecular Weight

415.497

InChI

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m0/s1/i11D,12D

InChI Key

PEACIOGDEQRHFA-WXFXTCFHSA-N

SMILES

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.